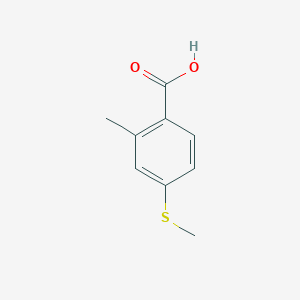

2-Methyl-4-(methylthio)benzoic acid

Description

Contextualizing 2-Methyl-4-(methylthio)benzoic acid within Substituted Benzoic Acid Derivatives

This compound is a polysubstituted derivative of benzoic acid. Benzoic acid itself is a simple aromatic carboxylic acid, but its properties can be significantly altered by the addition of various functional groups to the benzene (B151609) ring. These "substituted benzoic acids" are a broad class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai

The substituents on the benzene ring influence the electronic environment of the carboxylic acid group, which in turn affects its acidity and reactivity. Electron-withdrawing groups, such as nitro groups, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups generally decrease acidity. libretexts.org

The specific combination and positioning of these substituents give this compound its unique chemical identity and reactivity profile compared to other substituted benzoic acids. Its structure suggests potential for use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals. nih.govchemicalbook.com For instance, certain substituted benzoic acids are known to be intermediates in the preparation of compounds with biological activity. nih.govresearchgate.net

Significance of the Thioether Moiety in Aromatic Carboxylic Acids

The presence of a thioether moiety (-S-), as seen in the methylthio group of this compound, introduces specific characteristics to an aromatic carboxylic acid. Thioethers are the sulfur analogs of ethers and are known for their distinct chemical properties. wikipedia.org

In the context of aromatic systems, the sulfur atom of the thioether can participate in resonance by donating a lone pair of electrons to the benzene ring. This electron-donating resonance effect can influence the electron density of the aromatic ring and, consequently, the reactivity of the molecule in electrophilic aromatic substitution reactions.

Furthermore, the thioether group can be oxidized to form sulfoxides and sulfones, which significantly alters the electronic properties of the substituent from electron-donating to strongly electron-withdrawing. This provides a synthetic handle to modulate the properties of the benzoic acid derivative.

The thioether linkage itself can be a site of chemical reactivity. For example, thioesters, which contain a C-S-C=O linkage, are more reactive than their oxygen-containing ester counterparts and play crucial roles in various biochemical processes as activated acyl group carriers. fiveable.melibretexts.org While this compound is not a thioester, the presence of the sulfur atom imparts a unique reactivity that can be exploited in organic synthesis. The weaker carbon-sulfur bond compared to a carbon-oxygen bond can lead to different reaction pathways. rsc.org

Aromatic carboxylic acids containing a thioether group have been investigated for various applications. For instance, some have been studied as potential inhibitors of enzymes like multidrug resistance-associated protein 1 (MRP1). nih.gov

Overview of Research Trajectories for Related Methylthiobenzoic Acid Isomers (e.g., 2-, 3-, and 4-methylthiobenzoic acid)

Research into the isomers of methylthiobenzoic acid provides a comparative context for understanding the properties of this compound. The position of the methylthio group on the benzoic acid ring significantly influences the compound's physical and chemical properties.

2-Methylthiobenzoic acid (o-(methylthio)benzoic acid): This isomer has been characterized and is available commercially. sigmaaldrich.comtcichemicals.com Its properties, such as melting point, have been documented. sigmaaldrich.com Like other ortho-substituted benzoic acids, it may exhibit an "ortho-effect," where the close proximity of the methylthio group to the carboxylic acid group influences its acidity and reactivity in unique ways. khanacademy.org

3-Methylbenzoic acid (m-Toluic acid): While not a methylthio isomer, the study of 3-methylbenzoic acid provides insight into the effect of a methyl group at the meta position. It is a solid with a defined melting point and has been studied for its properties and applications. sigmaaldrich.com

4-Methylthiobenzoic acid (p-(methylthio)benzoic acid): This isomer is a white crystalline solid and has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its synthesis has been described, for example, through the reaction of 4-bromobenzoic acid with sodium methylthiolate. ontosight.ai Research on this compound includes its use as a building block for liquid crystalline materials and in the synthesis of antifungal agents. ontosight.ai It has also been noted for its ability to prevent DNA binding and mutation in E. coli. scbt.com

The study of these isomers, along with related compounds like 3-methoxybenzoic acid, helps to build a comprehensive understanding of how substituent position and type affect the properties of benzoic acid derivatives. nih.gov The Hammett equation is a tool used in organic chemistry to quantify the electronic effects of substituents on the reactivity of aromatic compounds, and such studies on isomers contribute valuable data for these analyses. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZZOJYCFWHFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Methylthio Benzoic Acid

Historical and Current Synthetic Routes

The preparation of 2-Methyl-4-(methylthio)benzoic acid has been approached from various starting materials and reaction conditions, with modern methods focusing on optimization and efficiency.

Conventional and Optimized Synthetic Procedures

Historically, the synthesis of methylthiobenzoic acids often began with mercaptobenzoic acid as a key raw material. google.comgoogle.com One conventional method involved the reaction of mercaptobenzoic acid with methyl iodide in a methanol (B129727) solution. google.comgoogle.com Another approach utilized dimethyl carbonate as the methylating agent, reacting with mercaptobenzoic acid under high-temperature and prolonged reaction times. google.comgoogle.com However, these methods were often associated with expensive raw materials, low yields, and the formation of byproducts like methyl methylthiobenzoate. google.comgoogle.com

A significant advancement in the synthesis of methylthiobenzoic acids involves a multi-step process starting from chlorobenzonitrile. google.comgoogle.com This optimized procedure includes the following key steps:

Methylthiolation: Chlorobenzonitrile is reacted with a sodium methyl mercaptide solution in an organic solvent. google.comgoogle.com

Hydrolysis: The resulting intermediate is then hydrolyzed using a strong base, such as sodium hydroxide (B78521), at elevated temperatures. google.comgoogle.com

Acidification: The reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the crude this compound. google.comgoogle.com

Purification: The crude product is then purified, typically through distillation, to obtain the final high-purity compound. google.comgoogle.com

This method offers the advantage of using readily available starting materials, leading to the potential for large-scale production. google.com

Exploration of Alternative Precursors and Reactants

Research into more efficient synthetic routes has led to the exploration of alternative precursors. One notable example is the use of chlorobenzonitrile as a starting material, which is more readily available and cost-effective than mercaptobenzoic acid. google.com The reaction proceeds via a nucleophilic substitution of the chlorine atom with a methylthio group, followed by hydrolysis of the nitrile functionality to a carboxylic acid. google.comgoogle.com

The choice of reactants and solvents is also crucial for optimizing the reaction. Various organic solvents can be employed, including benzene (B151609), toluene, xylene, and chlorinated benzenes, with monochlorobenzene being a preferred option. google.comgoogle.com The base used for the hydrolysis step can be sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate, with sodium hydroxide often being the preferred choice. google.comgoogle.com

Role of Phase Transfer Catalysis in Synthetic Efficiency

Phase transfer catalysis (PTC) has emerged as a important technique for enhancing the efficiency of synthesizing this compound. google.comgoogle.com PTC facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby increasing reaction rates and yields. wikipedia.orgdalalinstitute.com This is particularly beneficial in reactions where an ionic reactant in an aqueous phase needs to react with a substrate in an organic phase. wikipedia.orgdalalinstitute.com

In the synthesis of methylthiobenzoic acids from chlorobenzonitrile, a three-phase transfer catalyst system is employed. google.comgoogle.com This often involves a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.comgoogle.com The use of such a catalyst offers several advantages:

Improved Reaction Control: The reaction is more stable and easier to control. google.com

Reduced Byproducts: It leads to fewer side reactions. google.comdalalinstitute.com

Catalyst Reusability: The catalyst can be easily separated from the reaction mixture and reused, which adds to the economic and environmental benefits of the process. google.com

Table 1: Comparison of Synthetic Procedures for Methylthiobenzoic Acids

| Feature | Conventional Method (from Mercaptobenzoic Acid) | Optimized Method (from Chlorobenzonitrile with PTC) |

| Starting Material | Mercaptobenzoic acid google.comgoogle.com | Chlorobenzonitrile google.comgoogle.com |

| Key Reagents | Methyl iodide or dimethyl carbonate google.comgoogle.com | Sodium methyl mercaptide, Sodium hydroxide google.comgoogle.com |

| Catalyst | None typically mentioned | Three-phase transfer catalyst (e.g., resin-immobilized quaternary ammonium salt) google.comgoogle.com |

| Reaction Conditions | High temperature, long reaction times google.comgoogle.com | Milder conditions, controlled heating stages google.comgoogle.com |

| Yield | Generally lower google.comgoogle.com | Higher google.com |

| Byproducts | Methyl methylthiobenzoate google.comgoogle.com | Minimized due to controlled reaction google.comdalalinstitute.com |

| Scalability | Limited by raw material cost google.comgoogle.com | Suitable for large-scale production google.com |

Synthesis of Labeled Analogues for Mechanistic Investigations

To understand the intricate mechanisms of chemical reactions and the metabolic fate of molecules, isotopically labeled analogues are invaluable tools. The synthesis of 14C-labeled and 18O-labeled this compound can be achieved through specific synthetic strategies.

For the introduction of a 14C label, a common starting material is [14C]barium carbonate. wuxiapptec.com This can be converted into various simple 14C-labeled building blocks, such as [14C]potassium cyanide or [14C]carbon dioxide. wuxiapptec.comnih.gov For instance, a synthetic route to a 14C-labeled carboxylic acid could involve the use of [14C]sodium formate. nih.gov A plausible strategy for synthesizing 14C-labeled this compound could involve introducing the 14C label at the carboxyl group via a late-stage carbonylation reaction using [14C]carbon monoxide. nih.gov

The synthesis of 18O-labeled compounds, particularly at a carboxylic acid functional group, can be accomplished through hydrolysis of a suitable precursor, such as an ester or nitrile, with H218O. A general method for producing 18O-labeled alcohols, which can be precursors to other functional groups, involves a Mitsunobu esterification followed by hydrolysis. rsc.org For this compound, the hydrolysis of the corresponding nitrile intermediate with 18O-labeled water would directly incorporate the isotope into the carboxylic acid group.

Green Chemistry Approaches in the Synthesis of Thioether Benzoic Acids

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. wjpmr.com In the context of synthesizing thioether benzoic acids, several green chemistry approaches are relevant.

The use of phase transfer catalysis, as described in section 2.1.3, is a significant step towards a greener synthesis. jetir.org PTC allows for the use of water instead of organic solvents, reduces the need for harsh reaction conditions, and can lead to higher atom economy by minimizing byproduct formation. wikipedia.orgjetir.org The ability to recycle the catalyst further enhances the sustainability of the process. google.com

Another green approach involves the use of visible-light-mediated reactions. Recent research has shown that thioesters can be synthesized using thiobenzoic acids as dual reagents under visible light, eliminating the need for a photocatalyst. organic-chemistry.orgacs.org This methodology is characterized by its mild reaction conditions and efficiency. organic-chemistry.org While this specific example relates to thioester synthesis, the underlying principle of using light as a clean energy source could potentially be adapted for the synthesis of thioether benzoic acids, reducing the reliance on heat and harsh chemical reagents.

Furthermore, the development of solvent-free or benign solvent systems is a key aspect of green chemistry. wjpmr.com The optimized synthesis of this compound already explores various organic solvents, and further research could focus on identifying more environmentally friendly options or developing solvent-free reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 4 Methylthio Benzoic Acid and Its Derivatives

High-Resolution NMR Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds, including 2-Methyl-4-(methylthio)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Nuclear Magnetic Resonance Chemical Shift Analysis

While specific experimental data for this compound is not widely published, the chemical shifts can be predicted based on the analysis of the closely related compound, 4-(methylthio)benzoic acid, and the known effects of substituent groups on the benzene (B151609) ring.

For the analogous 4-(methylthio)benzoic acid, ¹H NMR spectra have been reported. rsc.org The introduction of a methyl group at the C2 position in this compound would be expected to influence the chemical shifts of the nearby protons. The aromatic protons, which typically appear as a set of doublets for the 4-substituted pattern, would exhibit a more complex splitting pattern. The proton on C3 would likely be shifted slightly upfield due to the electron-donating nature of the adjacent methyl group. The protons on C5 and C6 would also experience altered chemical environments.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom. For 4-(methylthio)benzoic acid, characteristic peaks for the carboxyl carbon, the carbon attached to the sulfur atom, the aromatic carbons, and the methylthio carbon are observed. rsc.orgchemicalbook.com The addition of the 2-methyl group would introduce an additional signal for this methyl carbon and would cause shifts in the signals of the aromatic carbons, particularly C1, C2, and C3, due to steric and electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | > 10 | singlet |

| Ar-H (position 3) | 7.2-7.4 | doublet |

| Ar-H (position 5) | 7.1-7.3 | doublet of doublets |

| Ar-H (position 6) | 7.8-8.0 | doublet |

| SCH₃ | ~2.5 | singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | > 170 |

| C4 (Ar-S) | 140-145 |

| C2 (Ar-CH₃) | 135-140 |

| C1 (Ar-COOH) | 128-132 |

| C6 (Ar-H) | 129-131 |

| C5 (Ar-H) | 124-126 |

| C3 (Ar-H) | 125-127 |

| Ar-CH₃ | 18-22 |

Investigation of Radical Structures via CIDNP

During the decomposition, ¹H and ¹³C CIDNP signals were observed for the methyl group of o-(methylthio)benzoic acid. oup.com This indicates that the "o-(methylthio)benzoyloxyl radical" is better represented as a bridged sulfuranyl radical, where a significant portion of the spin density is located on the sulfur atom rather than the carboxyl group. oup.com This phenomenon arises from the interaction of the unpaired electron with the nuclear spins, leading to non-equilibrium nuclear spin populations that manifest as enhanced absorption or emission signals in the NMR spectrum. libretexts.orgwikipedia.org It is plausible that a radical formed from this compound would exhibit similar behavior, with spin density delocalization involving the sulfur atom.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

The FT-IR spectrum of 4-(methylthio)benzoic acid shows characteristic absorption bands. researchgate.netresearchgate.net For this compound, the spectrum would be expected to display similar features, with some shifts and additional bands due to the presence of the 2-methyl group. Key vibrational modes for benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretching, and various aromatic C-H and C-C vibrations. znaturforsch.com

Table 3: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-2960 |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| O-H bend (in-plane) | 1210-1395 |

| C-O stretch | 1210-1320 |

FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For substituted benzoic acids, the C=O stretching mode typically shows a strong Raman intensity. ijtsrd.com The symmetric vibrations of the benzene ring are also generally prominent in the Raman spectrum. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, MS-MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound (C₉H₁₀O₂S), the molecular weight is 182.24 g/mol .

The fragmentation of benzoic acid and its derivatives upon electron ionization typically involves the loss of moieties from the carboxylic acid group and cleavage of the aromatic ring. libretexts.orgdocbrown.info For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) to form an acylium ion ([M-17]⁺).

Loss of a carboxyl group (•COOH) to form a thioanisole (B89551) radical cation ([M-45]⁺).

Loss of a methyl radical from the thioether (•CH₃) to form [M-15]⁺.

Cleavage of the C-S bond leading to the loss of the •SCH₃ group.

The mass spectra of 2-(methylthio)benzoic acid and 4-(methylthio)benzoic acid show diagnostically important ions that can help predict the fragmentation of the title compound. researchgate.net The presence of the 2-methyl group would likely influence the relative abundance of certain fragments due to its effect on ion stability.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment |

|---|---|

| 182 | [C₉H₁₀O₂S]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 165 | [M - OH]⁺ |

| 137 | [M - COOH]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including substituted benzoic acids. uky.edunih.gov Different polymorphs of a substance can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks.

While specific PXRD studies on this compound have not been extensively reported, studies on related compounds like 3-methyl-2-(phenylamino)benzoic acids demonstrate that conformational flexibility and substitution patterns are key determinants of polymorphism. uky.edu These studies utilize PXRD to identify and differentiate between various crystalline forms. It is highly probable that this compound also exhibits polymorphism, and PXRD would be the essential tool for its investigation. The analysis of PXRD patterns would allow for the identification of different solid-state forms and could be used to study phase transitions between them under various conditions such as temperature and pressure. mdpi.com

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Supramolecular Interactions

Due to the absence of publicly available single crystal X-ray diffraction data for the specific compound this compound, a detailed analysis of its precise molecular geometry and supramolecular interactions cannot be provided at this time.

To illustrate the type of data that would be presented, the following table outlines the typical crystallographic parameters obtained from a single crystal X-ray diffraction experiment. This information is fundamental for defining the unit cell of a crystal and the arrangement of molecules within it.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the compound. | C9H10O2S |

| Formula Weight | The mass of one mole of the compound. | 182.24 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.123 Å |

| b (Å) | The length of the 'b' axis of the unit cell. | 8.456 Å |

| c (Å) | The length of the 'c' axis of the unit cell. | 12.789 Å |

| α (°) | The angle between the 'b' and 'c' axes. | 90° |

| β (°) | The angle between the 'a' and 'c' axes. | 105.2° |

| γ (°) | The angle between the 'a' and 'b' axes. | 90° |

| Volume (ų) | The volume of the unit cell. | 1056.7 ų |

| Z | The number of molecules in the unit cell. | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystallographic information file (CIF) from single crystal X-ray diffraction. As this data is not available for this compound, a specific Hirshfeld surface analysis cannot be performed.

| Intermolecular Contact | Description | Hypothetical Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 45.5% |

| O···H/H···O | Hydrogen bonding interactions involving oxygen. | 25.2% |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | 18.8% |

| S···H/H···S | Interactions involving the sulfur atom. | 8.5% |

| C···C | π-π stacking interactions between aromatic rings. | 1.5% |

| Other | Other minor contacts. | 0.5% |

The analysis would typically reveal the dominant forces in the crystal packing. For a molecule like this compound, it would be expected that O···H/H···O contacts, representing the carboxylic acid hydrogen bonds, would be significant. The H···H contacts generally constitute a large portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. The presence of the sulfur atom would introduce S···H/H···S contacts, and potential C···C interactions could indicate π-π stacking between the benzene rings. The interplay of these various interactions dictates the final supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Methylthio Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to find the lowest energy structure (optimized geometry) and to describe the electronic state of the molecule. conicet.gov.ar

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com Functionals are approximations used to describe the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing aromatic rings and functional groups like those in 2-Methyl-4-(methylthio)benzoic acid, hybrid functionals such as B3LYP and B3PW91 are commonly used as they provide a good balance between accuracy and computational cost. epstem.netnih.govmdpi.com

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. nih.govmdpi.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, particularly for bonds involving non-hydrogen atoms, while diffuse functions (++) are important for accurately describing anions and non-covalent interactions. mdpi.com A comparison of results from different functional/basis set combinations is often performed to ensure the reliability of the calculated properties. mdpi.com For instance, studies on similar molecules like toluic acid have shown that the B3LYP/6-311G(d,p) level of theory yields results that are in good agreement with experimental data. nih.gov

Table 1: Representative Basis Sets and Functionals in Computational Studies of Benzoic Acid Derivatives This table illustrates common combinations used for similar molecules, as specific comparative studies on this compound are not available.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization and vibrational frequencies of substituted benzoic acids. nih.gov |

| B3LYP | 6-311++G(d,p) | Detailed electronic structure, vibrational, and NMR studies, especially where anions or weak interactions are of interest. mdpi.com |

| PBE0 | def2-TZVP | High-accuracy geometry optimizations, often used with dispersion corrections (e.g., D3BJ) for systems with non-covalent interactions. nih.gov |

This compound possesses conformational flexibility primarily due to the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond of the methylthio group. Conformational analysis involves calculating the energy of the molecule as a function of these rotational angles (dihedral angles) to identify stable conformers and the energy barriers between them.

The carboxylic acid group can exist in different orientations relative to the aromatic ring. In many benzoic acid derivatives, the planar conformation, where the C=O and O-H bonds of the carboxyl group are coplanar with the benzene ring, is often the most stable due to conjugation. However, steric hindrance from the adjacent methyl group at the 2-position could lead to a non-planar ground state. Theoretical calculations on related structures, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, have shown significant dihedral angles between the two rings, indicating that steric effects can force non-planar arrangements. nih.govresearchgate.net A detailed potential energy surface scan would be required to map the energy landscape and determine the global minimum energy conformation for this compound.

Electronic Properties: HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the ground state. semanticscholar.org The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In molecules like this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the sulfur atom of the methylthio group, while the LUMO is likely localized on the electron-withdrawing carboxylic acid group and the aromatic ring. This spatial separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. imaging.org

The precise energy values for the HOMO, LUMO, and the energy gap can be calculated using DFT. researchgate.net These values are crucial for predicting how the molecule will interact with other species and its potential applications in materials science.

Table 2: Representative Frontier Orbital Energies from DFT Calculations This table shows typical calculated energy values for related aromatic compounds to illustrate the concept. The actual values for this compound would need to be specifically computed.

| Compound Type | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Substituted Thiophene Polymer | B3LYP/6-31G(d,p) | -5.5 to -4.8 | -2.5 to -1.8 | ~2.0 - 3.0 |

| Cu(I) Complex Dyes | B3LYP/DZVP | -5.4 to -5.0 | -3.0 to -2.2 | ~1.9 - 2.8 |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are essential for assigning the observed spectral bands to specific vibrational modes of the molecule. nih.gov

By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). epstem.net

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band around 3000 cm⁻¹. mdpi.com

C=O stretching of the carboxylic acid, a strong, sharp band in the region of 1700-1750 cm⁻¹. mdpi.com

Aromatic C-H stretching above 3000 cm⁻¹. mdpi.com

Aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹.

C-S stretching of the methylthio group, expected in the 600-800 cm⁻¹ region.

In-plane and out-of-plane bending modes for the aromatic ring and functional groups. researchgate.net

A detailed comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra allows for a confident and complete assignment of the molecule's vibrational modes. nih.gov

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Substituted Benzoic Acid This table is a representative example based on data for similar compounds like 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com It demonstrates the typical correlation achieved after scaling.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | ~3400 (broad) | 3619 | ~3474 |

| Aromatic C-H Stretch | 3054 | 3067 | ~2944 |

| C=O Stretch | 1708 | 1776 | ~1705 |

| C=C Ring Stretch | 1610 | 1625 | ~1560 |

| C-O Stretch | 1310 | 1320 | ~1267 |

Atom-in-Molecule (AIM) Analysis and Natural Bond Orbital (NBO) Analysis

To gain deeper insights into chemical bonding and electron distribution, advanced analyses such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are performed on the calculated wave function.

Atom-in-Molecule (AIM) theory , developed by Richard Bader, partitions the molecular electron density into atomic basins. uni-rostock.deias.ac.in This allows for the quantum mechanical definition of an atom within a molecule. The analysis focuses on the topological properties of the electron density (ρ(r)). Critical points where the gradient of the electron density is zero are located and classified. uni-rostock.de A bond critical point (BCP) between two nuclei indicates the presence of a chemical bond. joaquinbarroso.com The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond (e.g., covalent vs. ionic or hydrogen bond interactions). researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This method provides a clear picture of the Lewis structure of the molecule. usc.edu Key outputs from NBO analysis include:

Natural Atomic Charges: A more robust method for calculating atomic charges compared to Mulliken population analysis. nih.gov

Hybridization: The percentage of s and p character in the hybrid orbitals that form a specific bond.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy associated with delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). rsc.org

For this compound, NBO analysis would detail the bonding in the aromatic ring, the nature of the C-S bond, and the electron delocalization between the ring and the carboxyl and methylthio substituents.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure (often in the gas phase), molecules in reality are dynamic and often exist in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the exploration of the molecule's conformational flexibility at a given temperature. For this compound, MD simulations could reveal the preferred orientations of the carboxyl and methylthio groups and the dynamics of their rotation in real time.

Thermodynamic Property Prediction and Analysis (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical studies on various substituted benzoic acids demonstrate that thermodynamic parameters can be reliably calculated using computational chemistry. rsc.orgmdpi.com For example, the gas-phase acidity (ΔacidG°) can be computed to understand the intrinsic properties of the molecule, independent of solvent effects. The general trend for substituted benzoic acids indicates that electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. In the case of this compound, the methyl group is weakly electron-donating, and the methylthio group can be either weakly electron-donating or electron-withdrawing depending on its resonance and inductive effects.

A comprehensive thermochemical study of methyl-nitro-benzoic acids has shown that a combination of experimental and computational methods can yield a consistent set of phase transition enthalpies and enthalpies of formation. nih.gov Such approaches could be applied to this compound to predict its thermodynamic behavior. The enthalpy of formation, a measure of the energy released or absorbed when a compound is formed from its constituent elements, is a key parameter in understanding its stability.

General thermodynamic data for related substituted benzoic acids can provide a comparative context. The following table presents a generalized view of how substituents can influence the thermodynamic properties of benzoic acid derivatives.

| Property | Influence of Electron-Donating Groups (e.g., -CH₃) | Influence of Electron-Withdrawing Groups (e.g., -NO₂) |

| Acidity (pKa) | Decreases (pKa increases) | Increases (pKa decreases) |

| Gas Phase Acidity (ΔacidG°) | Decreases | Increases |

| Enthalpy of Formation (ΔfH°) | Generally less negative (less stable) | Generally more negative (more stable) |

It is important to note that these are general trends and the actual values for this compound would require specific computational modeling. The interplay between the ortho-methyl group and the para-methylthio group would lead to a unique electronic distribution affecting its thermodynamic properties.

Theoretical Exploration of Reaction Mechanisms and Radical Intermediates

The reaction mechanisms of this compound, particularly those involving radical intermediates, can be explored through theoretical calculations. While specific studies on this molecule are lacking, research on the reactions of hydroxyl radicals with benzoic acid provides a foundational understanding. rsc.org

These studies, employing density functional theory (DFT), reveal that the reaction pathways typically involve the formation of pre-reactive complexes, which can alter the energy barriers of the reaction. rsc.org The addition of a hydroxyl radical to the aromatic ring is generally favored over hydrogen abstraction from the carboxylic acid group. rsc.org The position of the addition (ortho, meta, or para) is influenced by the existing substituents on the benzene ring. rsc.org

For this compound, the methyl and methylthio groups would direct the position of radical attack. The methyl group at the 2-position and the methylthio group at the 4-position would activate the aromatic ring towards electrophilic attack at specific positions. Theoretical models could predict the most likely sites for radical addition and the stability of the resulting radical intermediates.

The formation of radical intermediates is a key step in many oxidative processes. For instance, the oxidation of the benzylic methyl group could proceed through a radical mechanism to form the corresponding carboxylic acid under certain conditions. organic-chemistry.org The presence of the methylthio group, which contains a sulfur atom, could also influence radical reactions, as sulfur-centered radicals have distinct reactivity.

A theoretical investigation would involve mapping the potential energy surface for various reaction pathways, identifying transition states, and calculating activation energies. This would provide insights into the kinetics and thermodynamics of the reactions. The stability of any potential radical intermediates could be assessed by calculating their spin densities and bond dissociation energies.

The following table outlines a hypothetical reaction pathway for the oxidation of the methyl group, which could be investigated theoretically.

| Reaction Step | Description | Potential Intermediate |

| Initiation | Formation of an initial radical species (e.g., from an initiator). | Initiator radical |

| Hydrogen Abstraction | The initiator radical abstracts a hydrogen atom from the methyl group of this compound. | Benzylic radical of this compound |

| Propagation | The benzylic radical reacts with an oxidizing agent (e.g., O₂) to form a peroxy radical. | Peroxy radical |

| Termination | Combination of two radical species to form a non-radical product. | Stable oxidation product |

Such theoretical explorations are crucial for understanding the reactivity and potential degradation pathways of this compound in various chemical environments.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 4 Methylthio Benzoic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

Esterification of 2-Methyl-4-(methylthio)benzoic acid can be achieved through reaction with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727), often catalyzed by a strong acid like sulfuric acid, yields methyl 2-methyl-4-(methylthio)benzoate. tcu.edugoogle.com This transformation is a classic example of Fischer esterification. tcu.edu Solid acid catalysts, such as those based on zirconium and titanium, have also been employed for the esterification of substituted benzoic acids, offering a heterogeneous catalysis option. mdpi.com

Similarly, amidation can be carried out by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. A more direct approach involves the reaction of the benzoic acid with an amine, like methylamine, to form the corresponding N-methylbenzamide. youtube.com This condensation reaction typically produces water as a byproduct. youtube.com The formation of amides is a key step in the synthesis of various biologically active molecules. For example, 2-methyl-4-(2-methylbenzamido)benzoic acid, an intermediate for pharmaceuticals, is synthesized through an amidation process. chemicalbook.comnih.govresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol/H₂SO₄ | Methyl 2-methyl-4-(methylthio)benzoate | Esterification |

| 2-Methyl-4-aminobenzoic acid methyl ester | 2-Methyl benzoyl chloride | 2-Methyl-4-(2-methylbenzamido)benzoic acid methyl ester | Amidation |

| Benzoic acid | Methylamine | N-methylbenzamide | Amidation |

Reduction and Oxidation of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-methyl-4-(methylthio)phenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Conversely, the benzylic methyl group can be oxidized to a carboxylic acid. While the existing carboxylic acid is already in a high oxidation state, the methyl group on the aromatic ring can be oxidized to a second carboxylic acid group under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comorganic-chemistry.org This would lead to the formation of 4-(methylthio)phthalic acid.

Transformations Involving the Methylthio Group

The methylthio group offers another avenue for the chemical modification of this compound.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, can selectively oxidize the sulfide (B99878) to a sulfoxide, forming 2-methyl-4-(methylsulfinyl)benzoic acid. Further oxidation with a stronger oxidizing agent or an excess of the same reagent will yield the corresponding sulfone, 2-methyl-4-(methylsulfonyl)benzoic acid. google.comgoogle.comgoogleapis.com

Alkylation and Other Sulfur-Centered Reactions

The sulfur atom of the methylthio group can act as a nucleophile. It can be alkylated with alkyl halides to form sulfonium (B1226848) salts. These reactions expand the carbon framework and introduce new functional groups.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the methyl group and the methylthio group, play a crucial role in determining the position of the incoming electrophile. libretexts.org

Both the methyl group and the methylthio group are ortho-, para-directing activators. libretexts.org However, the carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects will influence the regioselectivity of the substitution. Generally, activating groups have a stronger influence than deactivating groups. Therefore, electrophilic substitution is expected to occur at the positions ortho or para to the activating groups. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. mnstate.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com

The specific outcome of these reactions on this compound will depend on the precise reaction conditions and the relative directing strengths of the substituents. The presence of multiple substituents makes the prediction of the major product complex and may lead to a mixture of isomers.

Palladium-Catalyzed Cross-Coupling Reactions and Other Modern Synthetic Transformations

The strategic functionalization of the aromatic core of this compound is crucial for the synthesis of complex derivatives and novel molecular scaffolds. Palladium-catalyzed cross-coupling reactions and other modern synthetic methods offer a powerful and versatile toolkit for achieving these transformations with high efficiency and selectivity. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds, significantly expanding the synthetic utility of the parent molecule.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cawikipedia.org The cycle begins with the oxidative addition of an organohalide (or triflate) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (like an organoboron or organotin compound) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnih.govlibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound and an organohalide or triflate. wikipedia.orgtcichemicals.com This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. wikipedia.org For this compound to be used in a Suzuki coupling, it would typically first be converted to an aryl halide (e.g., bromo or iodo derivative) or a triflate at a position ortho or meta to the carboxylic acid. This activated intermediate can then be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.

Representative Suzuki-Miyaura Reaction Scheme:

In this representative scheme, an aryl halide derivative of this compound is coupled with a generic arylboronic acid.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions applicable to aryl halides.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide (R¹-X) | Derivative of this compound (X = Br, I, OTf) | wikipedia.org |

| Organoboron Reagent (R²-BY₂) | Arylboronic acid, Aryltrifluoroborate salts | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | wikipedia.orgtcichemicals.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | wikipedia.orgrsc.org |

| Temperature | Room Temperature to 120 °C | tcichemicals.com |

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a C-C bond by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a primary method for synthesizing substituted alkenes. nih.govwikipedia.org Applying this to this compound would again require its conversion to a halide or triflate. The subsequent coupling with various alkenes (e.g., acrylates, styrenes) would yield derivatives containing a new alkenyl side chain, which can serve as a versatile functional group for further transformations. researchgate.net The reaction typically exhibits a high degree of trans selectivity. organic-chemistry.org

Representative Mizoroki-Heck Reaction Scheme:

This scheme illustrates the coupling of an aryl halide derivative of this compound with a generic alkene.

The table below details common conditions employed in the Mizoroki-Heck reaction.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide (R-X) | Derivative of this compound (X = Br, I, OTf) | wikipedia.orgorganic-chemistry.org |

| Alkene | Styrenes, Acrylates, Unactivated olefins | frontiersin.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | nih.gov |

| Ligand (optional) | Phosphines (e.g., PPh₃, P(o-tolyl)₃), N-heterocyclic carbenes (NHCs) | wikipedia.orgorganic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene, Ionic Liquids | wikipedia.orgorganic-chemistry.org |

| Temperature | 80 °C to 140 °C | organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org By converting this compound to an appropriate halide or triflate, it can be coupled with a wide variety of primary and secondary amines, amides, or ammonia (B1221849) equivalents to produce a diverse library of N-aryl derivatives. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific coupling partners. libretexts.org

Representative Buchwald-Hartwig Amination Scheme:

A general representation of the amination of an aryl halide derivative of this compound.

Key parameters for a successful Buchwald-Hartwig amination are presented below.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide (R-X) | Derivative of this compound (X = Cl, Br, I, OTf) | wikipedia.orglibretexts.org |

| Amine (R'R''NH) | Primary amines, secondary amines, anilines, amides | organic-chemistry.org |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | Josiphos, XPhos, RuPhos, BrettPhos, BINAP | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Temperature | Room Temperature to 110 °C | nih.gov |

Other Modern Synthetic Transformations

Beyond traditional cross-coupling, modern methods like C-H bond functionalization are emerging as highly efficient strategies. These reactions avoid the need for pre-functionalization (e.g., conversion to a halide), offering a more atom-economical route. Research has shown that directing groups can facilitate the selective activation of a specific C-H bond. In substrates containing a methylthio group, the sulfur atom can act as a coordinating element, influencing the regioselectivity of the reaction. For instance, studies on tert-alkyl aryl ketones containing a meta-methylthio group have demonstrated successful palladium-catalyzed ortho-C(sp²)-H olefination. acs.org This suggests that the carbonyl group of this compound could similarly direct C-H activation at its ortho position, even in the presence of the methylthio moiety. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-4-N-(2-methylbenzoyl)benzoic acid |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| Tri(o-tolyl)phosphine |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) |

| Methanesulfonate (mesylate) |

| Trifluoromethanesulfonate (triflate) |

| Sodium carbonate |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Sodium acetate |

| Sodium tert-butoxide |

| Potassium tert-butoxide |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Triethylamine |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

Applications of 2 Methyl 4 Methylthio Benzoic Acid in Medicinal Chemistry Research

Exploration of Biological Activities and Mechanisms of Action

Beyond its role in synthesis, the intrinsic biological effects of 2-Methyl-4-(methylthio)benzoic acid have also been subject to investigation, although research in this area is limited.

There is no scientific literature available that documents the evaluation of this compound for nephroprotective effects or for its potential interaction with the chemotherapy drug cisplatin.

Investigations into the direct antimicrobial or antifungal properties of this compound have not been reported in the available scientific literature. Its efficacy against specific bacterial or fungal strains has not been documented.

Antioxidant Activity and Related Pathways

While direct studies on the antioxidant activity of this compound are not extensively documented in the provided results, the antioxidant potential of structurally related benzoic acid derivatives is a subject of research. For instance, Schiff base compounds derived from phenolic structures, which share some structural similarities with benzoic acid derivatives, have been shown to exhibit antioxidant activity by donating hydrogen atoms to radical compounds. researchgate.net The stability of the resulting radical is enhanced by resonance within the molecule's conjugated system. researchgate.net

The general class of benzoic acid derivatives has been investigated for various health-promoting effects, which can be linked to antioxidant pathways. nih.gov The presence of a methylthio group in this compound could theoretically contribute to its antioxidant profile through interactions with reactive oxygen species.

Anti-inflammatory Effects and Molecular Modulation

Benzoic acid and its derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov Research on benzoic acid itself has demonstrated its ability to mitigate pro-inflammatory immune reactions. nih.gov This suggests that the core benzoic acid structure, present in this compound, is a key contributor to this biological activity.

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and some, like mefenamic acid, are derivatives of anthranilic acid, a close structural relative of aminobenzoic acids. nih.gov This highlights the potential for benzoic acid scaffolds to be developed into potent anti-inflammatory agents. The anti-inflammatory effects of these compounds are often achieved through the modulation of molecular targets involved in the inflammatory cascade.

Enzyme Inhibition Studies and Target Identification

Derivatives of benzoic acid have been the focus of numerous enzyme inhibition studies. A notable example is the investigation of 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov Specific derivatives, such as 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid, have shown significant inhibitory activity against PTP1B. nih.gov

Furthermore, 2-(arylthio)benzoic acids have been identified as inhibitors of the FTO protein, an N6-methyladenosine (m6A) demethylase implicated in acute myeloid leukemia (AML). researchgate.netresearchgate.net These findings underscore the utility of the benzoic acid scaffold in designing specific enzyme inhibitors for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For benzoic acid derivatives, SAR studies have revealed key structural features that influence their biological activity.

For instance, in the context of PTP1B inhibitors, the nature of the substituent at the 3-position of the 4-methyl benzoic acid core plays a critical role in determining inhibitory potency. nih.gov Similarly, for FTO inhibitors, modifications to the arylthio and benzoic acid moieties of the 2-(arylthio)benzoic acid scaffold have led to the identification of compounds with enhanced antiproliferative effects in cancer cell lines. researchgate.netresearchgate.net The position of substituents on the phenyl ring of benzoic acid derivatives can also significantly impact their bioactivity. icm.edu.pl

| Compound/Derivative Class | Target/Activity | Key SAR Findings | Reference |

| 3-acetamido-4-methyl benzoic acid derivatives | PTP1B Inhibition | The nature of the substituent at the 3-position is critical for potency. | nih.gov |

| 2-(arylthio)benzoic acid derivatives | FTO Inhibition | Modifications to the arylthio and benzoic acid groups can enhance antiproliferative effects. | researchgate.netresearchgate.net |

| Substituted benzoic acids | General Bioactivity | The position of substituents on the phenyl ring influences biological activity. | icm.edu.pl |

Design and Synthesis of Novel Pharmacophores Incorporating the this compound Scaffold

The synthesis of novel pharmacophores based on the this compound scaffold is an active area of research. The versatility of the benzoic acid core allows for the introduction of various functional groups and heterocyclic systems to create new chemical entities with desired pharmacological properties.

For example, the synthesis of novel 2-(alkylthio)benzenesulfonamides incorporating 1,2,4-triazol-5-one (B2904161) moieties has been reported, with some derivatives showing promising anticancer activity. nih.gov The synthetic strategies often involve multi-step reactions, such as the reaction of aminoguanidines with isocyanates to form the triazolone ring. nih.gov

Another approach involves the Buchwald–Hartwig cross-coupling reaction, which has been used to synthesize derivatives like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. nih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the creation of diverse libraries of compounds for biological screening. The synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid has also been documented as an intermediate for pharmaceutically active compounds. researchgate.netnih.gov

The general synthetic route to many benzoic acid derivatives involves reactions such as the hydrolysis of esters or the reaction of a carboxyl-containing intermediate with various amines. nih.gov These synthetic methodologies provide a foundation for the continued exploration and development of new therapeutic agents based on the this compound scaffold.

Applications of 2 Methyl 4 Methylthio Benzoic Acid in Agrochemical and Material Science Research

Intermediate in the Synthesis of Agrochemicals (e.g., Pesticides, Herbicides)

2-Methyl-4-(methylthio)benzoic acid belongs to a class of substituted benzoic acids that are recognized as important intermediates in the synthesis of bioactive compounds, including pesticides and herbicides. The strategic placement of the methyl and methylthio groups on the benzene (B151609) ring allows for targeted chemical modifications, enabling the construction of larger, more complex molecules with desired agrochemical properties.

Patents and chemical literature indicate that benzoic acid derivatives are foundational in creating new agrochemicals. For instance, certain 1-alkyl-4-benzoyl-5-hydroxypyrazole compounds, which are derived from substituted benzoyl moieties, have been found effective for controlling a variety of broadleaf and grassy weeds. google.com While not a direct application of this compound, this highlights the utility of the broader chemical class. The synthesis of the insecticide Fluralaner, for example, utilizes 4-bromoacetyl-2-methyl benzoate (B1203000) as a key starting material, demonstrating the importance of the substituted benzoic acid framework in developing modern insecticides. google.com

More directly, related structures such as 2-Methyl-4-(2-methylbenzamido)benzoic acid are well-documented as intermediates in the synthesis of pharmaceutically active compounds. chemicalbook.compharmaffiliates.com This established synthetic utility underscores the potential of this compound to serve a similar role as a precursor for novel pesticides and herbicides, where the core structure can be elaborated to achieve specific biological activities.

Insecticidal and Fungicidal Activities of Derivatives

The development of new and effective insecticides and fungicides often relies on the chemical modification of core scaffolds like benzoic acid. Research into related compounds shows that derivatives of benzoic acid are a fruitful area for discovering new agrochemically active agents.

Studies have demonstrated that various derivatives exhibit significant biological activity. For example, methyl benzoate itself has been identified as a promising and environmentally safe insecticide with potent fumigant activity against several stored product pests. mdpi.com Furthermore, complex derivatives incorporating other heterocyclic systems have shown marked fungicidal properties. Two series of 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole (B30560) derivatives were synthesized and evaluated against eight different phytopathogenic fungi, with several compounds showing significant inhibitory effects. nih.gov In particular, compounds 5a, 5b, 5h, and 5i from the study displayed broad-spectrum antifungal activity. nih.gov

The table below summarizes the fungicidal activity of selected benzoxazole derivatives, illustrating the potential for this class of compounds.

| Compound | Target Fungi | IC₅₀ (μg/mL) |

| 5a | F. oxysporum | 25.11 |

| B. cinerea | 19.92 | |

| 5b | F. oxysporum | 29.34 |

| F. solani | 17.61 | |

| 5h | F. solani | 4.34 |

| C. arachidicola | 11.23 | |

| 5i | F. solani | 10.39 |

| P. capsica | 23.57 | |

| Data sourced from studies on benzoxazole derivatives, which are related to the benzoic acid class. nih.gov |

These findings collectively suggest that derivatives of this compound are promising candidates for future research into new insecticidal and fungicidal agents. The existing methyl and methylthio groups offer reactive sites for synthesizing a diverse library of new compounds for biological screening.

Integration into Functional Materials

Beyond agrochemicals, the structural characteristics of this compound make it a candidate for incorporation into advanced functional materials. Its rigid aromatic core, capacity for hydrogen bonding via the carboxylic acid group, and the presence of a polarizable sulfur atom are key features for material design.

Development of Chemoresponsive Soft Matter

Currently, there is a lack of specific published research directly employing this compound in the development of chemoresponsive soft matter. This area of materials science focuses on materials that change their properties in response to chemical stimuli. While the fundamental components of the molecule—an acid group capable of pH-dependent interactions and a sulfur atom that can be oxidized or coordinated to metals—suggest theoretical potential for such applications, dedicated studies have not yet been reported in the available scientific literature.

Role in Liquid Crystalline Systems

The molecular structure of this compound is well-suited for the formation of liquid crystalline phases. Research has established that benzoic acids featuring alkylthio groups are a novel class of hydrogen-bonding liquid crystals. rsc.org These molecules can form dimers through hydrogen bonds between their carboxylic acid groups. This dimerization creates a larger, elongated rod-like supramolecular structure, which is conducive to the formation of liquid crystal phases, particularly the nematic phase. rsc.org

A study on a series of 4-n-alkylthiobenzoic acids demonstrated that these compounds exclusively form a nematic (N) phase. rsc.org The stability of this nematic phase was found to be strongly correlated with the length of the alkyl chain on the thioether group. rsc.org The presence of the lateral methyl group in this compound would also be expected to influence molecular packing and the transition temperatures of the mesophases. researchgate.net The combination of the benzoic acid dimer, the lateral methyl group, and the polar methylthio group provides a molecular architecture with significant potential for creating new liquid crystalline materials with specific properties.

The table below details the phase transition behavior of related 4-n-alkylthiobenzoic acids, which provides insight into the potential behavior of systems incorporating this compound.

| Compound (n = number of carbons in alkyl chain) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 4-Methylthiobenzoic acid | 192 | - |

| 4-Ethylthiobenzoic acid | 129 | - |

| 4-Propylthiobenzoic acid | 139 | 143 |

| 4-Butylthiobenzoic acid | 120 | 134 |

| 4-Pentylthiobenzoic acid | 115 | 138 |

| 4-Hexylthiobenzoic acid | 104 | 134 |

| Data adapted from a study on hydrogen bonding liquid crystalline benzoic acids with alkylthio groups. rsc.org |

Future Directions and Emerging Research Avenues for 2 Methyl 4 Methylthio Benzoic Acid

Development of Novel Synthetic Methodologies

Future synthetic strategies could involve the exploration of novel catalytic systems, such as transition-metal-catalyzed C-H activation. This approach would enable the direct functionalization of the aromatic ring, potentially bypassing the need for pre-functionalized starting materials and thus simplifying the synthetic sequence. Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly improve efficiency and reduce waste.

Research into flow chemistry for the synthesis of 2-Methyl-4-(methylthio)benzoic acid presents another promising avenue. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. This could be particularly beneficial for the industrial-scale production of the compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | Fewer synthetic steps, increased atom economy | Development of selective and efficient catalyst systems |

| One-Pot/Tandem Reactions | Reduced workup and purification, time and resource savings | Design of compatible reaction conditions and catalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating chemical research and development. For this compound, advanced computational modeling can provide valuable insights into its physicochemical properties, reactivity, and potential biological activity, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule with a high degree of accuracy. This information can aid in the design of new synthetic routes and in understanding the mechanism of its reactions. For instance, DFT could be used to model the transition states of potential synthetic reactions, helping to identify the most energetically favorable pathways.

Molecular docking and dynamics simulations are powerful techniques for exploring the potential interactions of this compound with biological macromolecules, such as proteins and enzymes. By simulating the binding of the compound to the active sites of various targets, researchers can predict its potential as a therapeutic agent and identify key structural features responsible for its biological activity. This predictive capability can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties | Guidance for synthetic planning and mechanistic studies |

| Molecular Docking | Simulation of binding to biological targets | Identification of potential therapeutic targets and binding modes |

| Molecular Dynamics | Analysis of conformational flexibility and binding stability | Understanding of the dynamic behavior in a biological environment |

Exploration of New Biological Targets and Therapeutic Areas

While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest potential for a range of therapeutic applications. The presence of a benzoic acid group, a common feature in many biologically active compounds, coupled with the methyl and methylthio substituents, provides a unique chemical scaffold for drug discovery.

Future research should focus on systematic screening of the compound against a diverse panel of biological targets to identify novel activities. High-throughput screening (HTS) campaigns could rapidly assess its effects on various enzymes, receptors, and ion channels. The structural similarity of this compound to known pharmacophores may guide the selection of initial targets. For example, its role as a potential modulator of inflammatory pathways or as an inhibitor of enzymes involved in metabolic diseases could be investigated.

Furthermore, the exploration of its potential as an antimicrobial or anticancer agent warrants attention. The thioether linkage, in particular, is a feature found in some natural products with potent biological activities. Investigating the mechanism of action of this compound in these contexts could lead to the development of new therapeutic strategies.

Sustainable Synthesis and Application Development

In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. Future research on this compound should incorporate principles of green chemistry to minimize its environmental footprint.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of energy-efficient reaction conditions. For example, exploring enzymatic catalysis for certain synthetic steps could offer a highly selective and environmentally benign approach.

Q & A

Basic Research Question

- Storage conditions : Keep in airtight containers at 2–8°C to prevent oxidation of the methylthio group .

- Handling precautions : Use nitrile gloves and fume hoods to avoid skin/eye contact. Wash with soap/water if exposed .

- Stability testing : Monitor degradation via HPLC or TLC under varying pH/temperature conditions .

How can hydrogen bonding and intermolecular interactions in the crystal structure of this compound be systematically analyzed?

Advanced Research Question

- Hydrogen bond metrics : Measure bond lengths (e.g., N–H···O at ~2.8 Å) and angles using crystallography software (e.g., Mercury). Inversion-related dimers linked by O–H···O bonds are common .

- Energy frameworks : Calculate interaction energies (e.g., CE-B3LYP method) to rank contributions of van der Waals vs. electrostatic forces .

- Thermal analysis : DSC/TGA reveals melting points (e.g., 139–140°C) and decomposition trends tied to intermolecular stability .

What analytical techniques are suitable for quantifying metabolites or degradation products of this compound?

Advanced Research Question

- Mass spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization identifies exact masses (e.g., m/z 214.0464) and fragments .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates polar metabolites. Use C18 columns and acetonitrile/water gradients .

- Isotopic labeling : - or -labeled analogs track metabolic pathways in biological studies .

How can researchers address challenges in synthesizing derivatives with modified substituents (e.g., methoxy or cyano groups)?

Advanced Research Question

- Protecting groups : Temporarily block the carboxylic acid (e.g., tert-butyl esters) during substitution reactions to prevent side reactions .

- Microwave-assisted synthesis : Accelerate reaction rates for electron-deficient aromatic systems (e.g., cyano derivatives) .

- Regioselectivity control : Use directing groups (e.g., amides) to guide substituent placement on the benzene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |